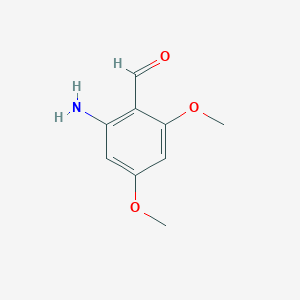

2-Amino-4,6-dimethoxybenzaldehyde

描述

属性

IUPAC Name |

2-amino-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAXIOJDOLFZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethoxybenzaldehyde typically involves the reaction of 2,4-dimethoxyaniline with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethoxyaniline reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired aldehyde .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 2-Amino-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hyd

生物活性

2-Amino-4,6-dimethoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound possesses the following chemical structure:

- Molecular Formula : C10H13N1O3

- Molecular Weight : 195.22 g/mol

- IUPAC Name : this compound

This structure features two methoxy groups and an amino group attached to a benzaldehyde moiety, which are critical for its biological interactions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that related compounds showed robust antiproliferative activity against various human cancer cell lines, with IC50 values in the low nanomolar range. Specifically, a derivative was noted for its ability to disrupt microtubules and induce G2/M phase cell cycle arrest .

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial potential. In vitro studies have shown that it possesses antibacterial activity against a range of pathogens. For instance, it has been effective against strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Study on Anticancer Activity

In a notable case study published in 2024, researchers synthesized several derivatives of this compound and evaluated their anticancer effects using MTT assays. The study found that certain derivatives not only inhibited tumor cell growth but also exhibited anti-angiogenic properties—an essential factor in cancer progression .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Microtubule disruption |

| Compound B | 0.8 | G2/M phase arrest |

| Compound C | 1.5 | Anti-angiogenic |

Antimicrobial Study

A separate study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its potency .

科学研究应用

Medicinal Chemistry

Antioxidant Properties

2-Amino-4,6-dimethoxybenzaldehyde can be utilized as a precursor for Schiff base ligands, which exhibit significant antioxidant activity. Studies have shown that Schiff bases derived from this compound can scavenge free radicals effectively, making them promising candidates for developing synthetic antioxidants. These ligands operate through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET), which are crucial in combating oxidative stress in biological systems .

Metal Chelation and Drug Development

The compound's ability to form stable complexes with metal ions enhances its potential as a therapeutic agent. Schiff bases synthesized from this compound have been studied for their metal-chelating properties, which are beneficial in various medical applications, including drug formulations that target metal-dependent diseases . Additionally, these compounds have shown promise as inhibitors in cancer research and antimicrobial agents against various pathogens .

Materials Science

Synthesis of Functionalized Materials

In materials science, this compound serves as a building block for synthesizing functionalized polymers and nanomaterials. Its derivatives can be incorporated into polymer matrices to impart desirable properties such as enhanced thermal stability and electrical conductivity. This versatility allows for the development of advanced materials used in electronics and energy storage applications .

Dye Industry Applications

The compound's vibrant color properties make it suitable for applications in the dye industry. Schiff bases derived from this compound can be utilized to create dyes that impart vivid colors to textiles and other materials. These dyes are not only aesthetically pleasing but also exhibit good fastness properties .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehyde vs. Carboxylic Acid

- 2-Amino-4,6-dimethoxybenzoic acid (CAS 21577-57-1): Structure: Benzene ring with amino (C2), methoxy (C4, C6), and carboxylic acid (-COOH) groups. Key Differences: The carboxylic acid group enhances acidity (pKa ~2–4) and solubility in polar solvents compared to the aldehyde. This functional group facilitates salt formation, as seen in pyridine-diclofenac interactions . Applications: Likely used in ionic or hydrogen-bonded complexes, contrasting with the aldehyde’s role in covalent bond-forming reactions (e.g., imine synthesis) .

- 2-Amino-4,6-dimethoxybenzaldehyde: Reactivity: The aldehyde group enables nucleophilic additions (e.g., condensation with amines to form Schiff bases), a property absent in carboxylic acid analogs. This reactivity is exploited in heterocyclic syntheses, such as triazole derivatives .

| Compound | Functional Group | Acidity (Relative) | Key Reactivity |

|---|---|---|---|

| 2-Amino-4,6-dimethoxybenzoic acid | -COOH | High | Salt/co-crystal formation |

| This compound | -CHO | Low | Schiff base formation |

Substituent Effects: Methoxy vs. Chloro/Methyl Groups

- 2-Amino-4,6-dichloropyrimidines (): Structure: Pyrimidine ring with amino (C2), chloro (C4, C6), and variable substituents at C5. Biological Activity: Chloro groups enhance nitric oxide (NO) inhibition (IC50 2–36 μM), attributed to electron-withdrawing effects that modulate bioactivity. 5-Fluoro derivatives exhibit the highest potency (IC50 2 μM) .

- 2-Amino-4,6-dimethylpyrimidine (): Co-Crystallization: Methyl groups (weakly electron-donating) on pyrimidine allow co-crystal formation with diclofenac via hydrogen bonding, despite intermediate nitrogen charge (-287 kJ/mol). Methoxy groups, being stronger electron donors, could further stabilize hydrogen bonds, influencing co-crystal vs. salt formation .

Heterocyclic vs. Benzene Frameworks

- Pyrimidine Derivatives (Evidences 1–2): Heterocyclic Advantages: Pyrimidines’ nitrogen atoms enable hydrogen bonding and charge interactions critical for biological activity (e.g., NO inhibition) and co-crystallization. Comparison to Benzaldehyde Derivatives: The benzene ring in this compound lacks heteroatoms, reducing polarity but increasing aromatic stability. This may limit direct biological activity but enhance suitability as a synthetic intermediate.

Research Findings and Implications

- Biological Activity: Chloro and fluoro substituents in pyrimidines correlate with enhanced NO inhibition , suggesting electron-withdrawing groups optimize bioactivity. Methoxy groups in benzaldehyde derivatives may instead favor solubility and synthetic utility.

- Co-Crystallization : Substituent electronic properties (e.g., methyl vs. methoxy) dictate whether diclofenac forms salts or co-crystals, with nitrogen charge and solvent polarity as key factors .

- Synthetic Applications: Aldehyde-containing compounds like this compound are pivotal in forming Schiff bases, as demonstrated in triazole syntheses .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-4,6-dimethoxybenzaldehyde?

- Method : Use a two-step approach involving alkoxylation of halogenated precursors. For example, react 2-amino-4,6-dichlorobenzaldehyde with sodium methoxide (NaOMe) in methanol under reflux (3–4 hours) to substitute chlorine atoms with methoxy groups . Monitor reaction progress via TLC or HPLC. Yield optimization requires adjusting molar ratios (e.g., 1:2 for aldehyde to NaOMe) and controlling pH to prevent side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Considerations : Avoid excess base to prevent deamination. Sodium methoxide’s stoichiometry and reaction time are critical for selectivity .

Q. How to characterize this compound using spectroscopic methods?

- Techniques :

- NMR : H NMR shows aldehyde proton at δ 9.8–10.2 ppm (singlet). Methoxy groups appear as singlets at δ 3.8–4.0 ppm, and aromatic protons as doublets (δ 6.5–7.2 ppm) due to para-substitution .

- IR : Confirm aldehyde C=O stretch at ~1700 cm and NH bends at 1600–1650 cm .

- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H⋯O interactions between amino and methoxy groups) for structural validation .

Q. What are the stability and storage recommendations for this compound?

- Stability : Sensitive to light and moisture. Store in amber vials at 0–6°C under inert gas (N or Ar) to prevent oxidation of the aldehyde group .

- Decomposition Risks : Prolonged exposure to air leads to formation of carboxylic acid derivatives. Monitor via periodic FT-IR for C=O peak shifts .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

- Approach : Cross-validate using complementary techniques. For example, discrepancies in C NMR aromatic signals (e.g., overlapping peaks at δ 160–170 ppm) can be resolved via DEPT-135 or HSQC experiments to assign quaternary carbons . Compare crystallographic data (bond lengths, angles) with computational models (DFT) to confirm assignments .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Schiff base formation)?

- Method : Use Lewis acids (e.g., ZnCl) to activate the aldehyde group for nucleophilic attack. For example, Schiff base synthesis with aniline derivatives achieves >80% yield in ethanol with 5 mol% ZnCl at 60°C .

- Mechanistic Insight : Methoxy groups act as electron donors, directing electrophilic substitution to the para position. Monitor regioselectivity via NOESY to confirm spatial arrangements .

Q. How to assess biological activity (e.g., enzyme inhibition) of this compound derivatives?

- Assay Design : Test nitric oxide (NO) inhibition in immune-activated murine macrophages (e.g., RAW 264.7 cells). Prepare derivatives (e.g., hydrazones) and measure IC values using Griess reagent. Include controls (e.g., L-NAME) and validate cell viability via MTT assays .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with NO suppression. Fluorinated analogs may enhance activity .

Q. What computational methods predict reaction pathways for methoxy group substitution?

- Protocol : Perform DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic aromatic substitution. Compare activation energies of methoxy vs. chloro substituents to explain reactivity trends .

- Software : Use Gaussian or ORCA for optimization, and VMD for visualizing electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。